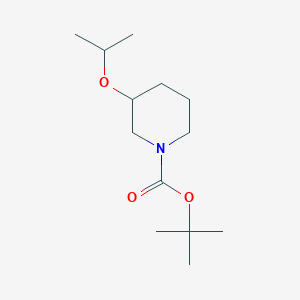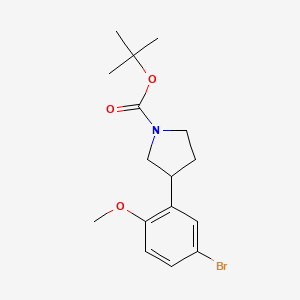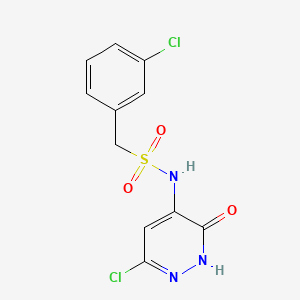![molecular formula C14H10N2O B13684471 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl- CAS No. 838-51-7](/img/structure/B13684471.png)
1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- is a heterocyclic compound that contains an oxadiazole ring fused with a biphenyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of 1,3,4-oxadiazole imparts significant biological and chemical properties, making it a valuable compound for various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- can be synthesized through several methods:
Dehydration of Hydrazides: This classical route involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents.
Cyclization of Hydrazide Thio Analogs: This method involves the reaction between hydrazides and aryl isothiocyanates, followed by intramolecular cyclization in the presence of potassium hydrogen sulfate (KHSO4).
Oxidative Cyclization of Hydrazones: This protocol involves the intramolecular cyclization of N-acylhydrazones under oxidative conditions, often using reagents like oxygen, iodine, or bromine.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves high-throughput synthesis techniques, which allow for the efficient production of large quantities of the compound. These methods typically utilize automated synthesis and purification platforms to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Oxygen, iodine, bromine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Dehydrating Agents: Thionyl chloride, phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of drugs with antibacterial, anti-inflammatory, and anticancer properties.
Materials Science: It is utilized in the synthesis of luminescent materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a valuable building block in the synthesis of various heterocyclic compounds.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole, 2-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Radical Scavenging: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparación Con Compuestos Similares
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: This isomer has different electronic properties and biological activities compared to 1,3,4-oxadiazole.
1,2,5-Oxadiazole (Furazan): Known for its use in energetic materials, furazan exhibits different reactivity and applications.
1,2,3-Oxadiazole: This isomer is less stable and less commonly used in research and industry.
The uniqueness of 1,3,4-oxadiazole, 2-[1,1’-biphenyl]-4-yl- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
838-51-7 |
|---|---|
Fórmula molecular |
C14H10N2O |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-16-15-10-17-14/h1-10H |
Clave InChI |
FBTUGBHYOQBNDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)



![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)


